molecular formula C16H16N2O3 B3752737 Propyl 3-(3-pyridylcarbonylamino)benzoate

Propyl 3-(3-pyridylcarbonylamino)benzoate

Cat. No.: B3752737
M. Wt: 284.31 g/mol
InChI Key: UHPLCGHNFCFHGN-UHFFFAOYSA-N
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Description

Propyl 3-(3-pyridylcarbonylamino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the 3-position with a 3-pyridylcarbonylamino group. The propyl ester group likely improves lipid solubility, influencing absorption and bioavailability .

Properties

IUPAC Name

propyl 3-(pyridine-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-9-21-16(20)12-5-3-7-14(10-12)18-15(19)13-6-4-8-17-11-13/h3-8,10-11H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPLCGHNFCFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-(3-pyridylcarbonylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(3-pyridylcarbonylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of Propyl 3-(3-pyridylcarbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups invite comparisons with other propyl-substituted benzoates. Key analogs include:

Propyl 3-chlorobenzoate

  • Structure : Features a chlorine atom at the 3-position of the benzoate ring.
  • Applications: Widely used in pharmaceutical and agrochemical research due to its stability and reactivity as a synthetic intermediate. Its electron-withdrawing chlorine substituent enhances electrophilic substitution reactions, contrasting with the electron-rich pyridyl group in Propyl 3-(3-pyridylcarbonylamino)benzoate .

Methyl/Butyl Benzoates

  • Physical Properties : Shorter alkyl chains (e.g., methyl) reduce lipophilicity compared to the propyl ester. For instance, methyl benzoate has a logP of ~1.96, whereas propyl esters typically exceed logP 3.0, suggesting enhanced membrane permeability for the latter .

Benzoic Acid Derivatives with Heterocyclic Substituents

  • Solubility: The pyridyl group in this compound likely improves aqueous solubility compared to non-polar substituents (e.g., chloro or alkyl groups). For example, 3-pyridyl analogs of benzoic acid show solubility >10 mg/mL in aqueous buffers, whereas chlorobenzoates require organic solvents .
  • Bioactivity: Pyridine-containing compounds often demonstrate enhanced antimicrobial or kinase-inhibitory activity. For instance, pyridylamide derivatives exhibit IC50 values in the nanomolar range for certain enzymes, a property that may extend to this compound .

Data Table: Key Properties of Propyl Benzoate Derivatives

Compound Substituent logP Aqueous Solubility Primary Applications Toxicity (LD50, rodents)
This compound 3-pyridylcarbonylamino ~3.2* Moderate (~5 mg/mL) Pharmaceutical intermediates Not reported
Propyl 3-chlorobenzoate 3-chloro 3.5 Low (<1 mg/mL) Agrochemical synthesis >2000 mg/kg
Methyl benzoate None 1.96 High (~20 mg/mL) Food flavoring, cosmetics >5000 mg/kg
Butyl benzoate None 4.1 Very low Plasticizers, coatings >2000 mg/kg

*Estimated based on structural analogs.

Research Findings and Implications

  • This contrasts with chlorobenzoates, which are more commonly used for coupling reactions .
  • Toxicological Gaps: While alkyl benzoates (e.g., propyl, butyl) show low systemic toxicity, the pyridyl substituent may introduce novel metabolites requiring further study. For example, pyridine N-oxidation could generate reactive intermediates .
  • Regulatory Considerations : Current safety data for alkyl benzoates primarily address dermal exposure (e.g., cosmetics). The inclusion of a pyridyl group may necessitate additional occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 3-(3-pyridylcarbonylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Propyl 3-(3-pyridylcarbonylamino)benzoate

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